molecular formula C16H20N2O B2511334 N-(1-benzyl-5-methylpyrrolidin-3-yl)but-2-ynamide CAS No. 2094181-05-0

N-(1-benzyl-5-methylpyrrolidin-3-yl)but-2-ynamide

Cat. No.: B2511334
CAS No.: 2094181-05-0
M. Wt: 256.349
InChI Key: VJPILHFTBBWRBM-UHFFFAOYSA-N
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Description

N-(1-benzyl-5-methylpyrrolidin-3-yl)but-2-ynamide: is a chemical compound with the molecular formula C16H20N2O. This compound is part of the ynamide family, which is known for its unique reactivity and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-5-methylpyrrolidin-3-yl)but-2-ynamide typically involves the reaction of an appropriate pyrrolidine derivative with a but-2-ynamide precursor. One common method involves the use of Lewis acid-catalyzed (3 + 2) annulation of bicyclobutanes with ynamides . This reaction proceeds under mild conditions and utilizes the inherent strain in bicyclobutanes to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions that minimize by-products and maximize yield would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzyl-5-methylpyrrolidin-3-yl)but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ynamide group to an amide or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ynamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amides.

Scientific Research Applications

Chemistry: N-(1-benzyl-5-methylpyrrolidin-3-yl)but-2-ynamide is used as a building block in organic synthesis. Its unique reactivity makes it valuable for constructing complex molecular architectures .

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a precursor for synthesizing biologically active molecules. Its derivatives may have potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-5-methylpyrrolidin-3-yl)but-2-ynamide involves its reactivity at the ynamide group. This group can participate in nucleophilic addition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

  • N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide
  • N-(pyridin-2-yl)amides

Uniqueness: N-(1-benzyl-5-methylpyrrolidin-3-yl)but-2-ynamide is unique due to its specific structural features, including the ynamide group and the pyrrolidine ring. These features confer distinct reactivity and make it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

N-(1-benzyl-5-methylpyrrolidin-3-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-3-7-16(19)17-15-10-13(2)18(12-15)11-14-8-5-4-6-9-14/h4-6,8-9,13,15H,10-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPILHFTBBWRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CC(N(C1)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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